molecular formula C14H12FNOS B4416236 N-(2-fluorophenyl)-2-(methylthio)benzamide

N-(2-fluorophenyl)-2-(methylthio)benzamide

货号 B4416236
分子量: 261.32 g/mol
InChI 键: NCZRLGFZTGUOKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-fluorophenyl)-2-(methylthio)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that inhibits multiple kinases involved in tumor cell proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1997 and was approved by the FDA for the treatment of advanced renal cell carcinoma in 2005. Since then, it has been approved for the treatment of hepatocellular carcinoma and thyroid cancer.

作用机制

Sorafenib inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase and inhibiting its activity. This leads to downstream inhibition of MEK and ERK, which are involved in cell proliferation and survival. Sorafenib also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are involved in angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor cell proliferation and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in tumor cells. Sorafenib has been reported to have anti-inflammatory effects, and it has been suggested that this may contribute to its anti-tumor activity.

实验室实验的优点和局限性

Sorafenib is a potent inhibitor of several kinases involved in tumor cell proliferation and angiogenesis, making it a useful tool for studying these pathways in vitro and in vivo. However, Sorafenib has a short half-life and is rapidly metabolized in vivo, which may limit its use in certain experiments. Sorafenib is also known to have off-target effects, which may complicate data interpretation.

未来方向

There are several potential directions for future research on Sorafenib. One area of interest is the development of Sorafenib analogs with improved pharmacokinetic properties and/or increased selectivity for specific kinases. Another area of interest is the combination of Sorafenib with other targeted therapies or immunotherapies to improve treatment efficacy. Finally, there is interest in identifying biomarkers that can predict response to Sorafenib and other targeted therapies, as well as developing strategies to overcome resistance to these therapies.

科学研究应用

Sorafenib has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical studies. It has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. Sorafenib also inhibits several other kinases involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.

属性

IUPAC Name

N-(2-fluorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRLGFZTGUOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-(methylthio)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。